molecular formula C9H6N2O B1403406 1,7-Naphthyridine-2-carbaldehyde CAS No. 1351516-00-1

1,7-Naphthyridine-2-carbaldehyde

Cat. No. B1403406
M. Wt: 158.16 g/mol
InChI Key: WKOGUTJHFSUQNA-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-2-carbaldehyde is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,7-Naphthyridine-2-carbaldehyde derivatives has been achieved through various methods. One such method involves a microwave-promoted process that is efficient, clean, and environmentally benign. This process uses 2-cyano-3-pyridylacetonitrile as a starting reagent . Another method involves a cascade process (Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition) coupled to an aromatization process .


Molecular Structure Analysis

The molecular structure of 1,7-Naphthyridine-2-carbaldehyde is characterized by the presence of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,7-Naphthyridine-2-carbaldehyde and its derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . They also show reactivity in dehydrogenative coupling reactions .

Scientific Research Applications

Synthesis Techniques and Intermediates

  • Scalable Synthesis : A scalable synthesis method for related naphthyridine derivatives, such as 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, has been developed. This involves the Skraup reaction and subsequent treatments to produce N,N-dimethyl enamine intermediates and the final product (Li et al., 2010).

  • Efficient Synthesis Approaches : Novel synthesis methods for 1,8-naphthyridine derivatives have been established. These methods are noted for their efficiency in producing functionalized derivatives, which are significant in antitumor activities (Fu et al., 2015).

  • Synthesis of Substituted Derivatives : The synthesis of various substituted 1,6(6H)-naphthyridin-5-ones, displaying antituberculosis activity, highlights the potential of 1,7-naphthyridine-2-carbaldehyde derivatives in medicinal chemistry (Ivanov et al., 1997).

Fluorescent Probes and Chemosensors

  • Fluorescent Probe for Metal Ions : A Schiff-base fluorescent probe based on 1,8-naphthyridine has been developed for detecting Al3+ ions, showing high selectivity and sensitivity (Yue et al., 2017).

  • Investigation of Fluorescence Properties : The fluorescence spectroscopic properties of benzo[b][1, 8]naphthyridines have been studied, revealing their interaction with different solvents and bovine serum albumin (BSA). This research underlines the use of these compounds in understanding protein-ligand interactions (Shelar et al., 2011).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : The synthesis of different functionalities of 2-chloro-1,8-naphthyridine-3-carbaldehyde has been linked to significant antimicrobial activity, showcasing the medicinal potential of these compounds (Kumar et al., 2010).

  • Antitumor Activities : 1,8-Naphthyridine derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cells, indicating their potential in cancer therapy (Fu et al., 2015).

Novel Compounds and Chemical Reactions

  • Formation of Schiff Bases and Complexes : 2-Hydroxynaphthalene-1-carbaldehyde, a related compound, plays a crucial role in the development of Schiff bases and metal complexes, indicating the diverse chemical applications of naphthyridine derivatives (Maher, 2018).

  • Synthesis of Angular Polycyclic Compounds : The synthesis of angular polycyclic blue light-emitting pyrazolo[3,4-h][1,6]naphthyridine derivatives provides insights into the development of novel materials for optoelectronic applications (Patil et al., 2011).

Safety And Hazards

While specific safety and hazard information for 1,7-Naphthyridine-2-carbaldehyde is not available, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions in the study of 1,7-Naphthyridine-2-carbaldehyde and its derivatives could involve further exploration of their synthesis, reactivity, and applications. There is also potential for further investigation into their biological activities, given the significance of naphthyridine derivatives in the field of medicinal chemistry .

properties

IUPAC Name

1,7-naphthyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-2-1-7-3-4-10-5-9(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOGUTJHFSUQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858619
Record name 1,7-Naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridine-2-carbaldehyde

CAS RN

1351516-00-1
Record name 1,7-Naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Yuan, X Qu, B Zheng, R Neelamegam… - Journal of Medicinal …, 2020 - ACS Publications
Three benzimidazole derivatives (13–15) have been synthetized as potential positron emission tomography (PET) imaging ligands for mGluR2 in the brain. Of these compounds, 13 …
Number of citations: 5 pubs.acs.org
G Yuan, X Qu, B Zheng, R Neelamegam… - Journal of medicinal …, 2020 - ncbi.nlm.nih.gov
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC Back to Top Skip to …
Number of citations: 1 www.ncbi.nlm.nih.gov

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